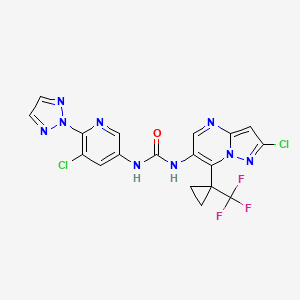

Malt1-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H12Cl2F3N9O |

|---|---|

Molecular Weight |

498.2 g/mol |

IUPAC Name |

1-[5-chloro-6-(triazol-2-yl)-3-pyridinyl]-3-[2-chloro-7-[1-(trifluoromethyl)cyclopropyl]pyrazolo[1,5-a]pyrimidin-6-yl]urea |

InChI |

InChI=1S/C18H12Cl2F3N9O/c19-10-5-9(7-25-15(10)32-26-3-4-27-32)28-16(33)29-11-8-24-13-6-12(20)30-31(13)14(11)17(1-2-17)18(21,22)23/h3-8H,1-2H2,(H2,28,29,33) |

InChI Key |

AAQRMGYKVAIZSL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=C(C=NC3=CC(=NN32)Cl)NC(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Malt1-IN-6: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, with a focus on the principles of their function as exemplified by potent and specific inhibitors. MALT1 is a critical signaling protein and a paracaspase that plays a pivotal role in the activation of lymphocytes and is a key driver in certain types of lymphomas, particularly the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). Its inhibition represents a promising therapeutic strategy.

The MALT1 Signaling Pathway

MALT1 is a central mediator in signaling pathways downstream of antigen receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR), as well as other immune receptors.[1][2] Its function is integral to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which is crucial for the proliferation, survival, and inflammatory responses of lymphocytes.[1][2]

Upon receptor stimulation, a series of upstream signaling events lead to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[1] Within this complex, MALT1 functions in two distinct ways:

-

Scaffold Function: MALT1 acts as a scaffold to recruit downstream signaling molecules, including the E3 ubiquitin ligase TRAF6. This recruitment is essential for the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. This allows NF-κB dimers to translocate to the nucleus and initiate the transcription of target genes.

-

Protease (Paracaspase) Function: MALT1 possesses arginine-specific cysteine protease activity. This enzymatic function is critical for amplifying and sustaining NF-κB signaling. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20 (TNFAIP3), CYLD, and RelB. By removing these inhibitory brakes, MALT1 ensures a robust and prolonged NF-κB response. It also cleaves BCL10, which may play a role in T-cell adhesion.

The dual scaffold and protease functions of MALT1 make it a critical node in lymphocyte signaling and a highly attractive target for therapeutic intervention in diseases characterized by aberrant MALT1 activity.

Caption: MALT1 signaling pathway initiated by antigen receptor stimulation.

Mechanism of Action of MALT1 Inhibitors

MALT1 inhibitors, such as this compound and its analogs like MI-2, are small molecules designed to specifically target the proteolytic activity of the MALT1 paracaspase. These inhibitors are typically irreversible, forming a covalent bond with the active site cysteine (C464) of MALT1, thereby blocking its enzymatic function.

The primary mechanism of action of these inhibitors involves the following key events:

-

Inhibition of MALT1 Protease Activity: By binding to the active site, the inhibitor prevents MALT1 from cleaving its natural substrates. This leads to the accumulation of the full-length, active forms of negative regulators like A20, CYLD, and RelB.

-

Suppression of NF-κB Signaling: The stabilization of negative regulators of the NF-κB pathway leads to a significant reduction in NF-κB activity. This is observed through decreased nuclear translocation of NF-κB subunits, particularly c-Rel, and reduced expression of NF-κB target genes.

-

Induction of Apoptosis and Inhibition of Proliferation: In cancer cells dependent on constitutive MALT1 activity, such as ABC-DLBCL, inhibition of the MALT1 protease leads to cell cycle arrest and induction of apoptosis. This is a direct consequence of the downregulation of pro-survival genes that are under the control of NF-κB.

Caption: Logical flow of the mechanism of action of a MALT1 inhibitor.

Quantitative Data

The following tables summarize quantitative data for the MALT1 inhibitor MI-2, a well-characterized compound that serves as a representative example for the class of MALT1 inhibitors that includes this compound.

Table 1: In Vitro Inhibitory Activity of MI-2

| Parameter | Cell Line | Value (µM) | Reference |

| GI25 | HBL-1 (ABC-DLBCL) | High Nanomolar Range | |

| TMD8 (ABC-DLBCL) | High Nanomolar Range | ||

| GI50 | HBL-1 (ABC-DLBCL) | 0.2 | |

| TMD8 (ABC-DLBCL) | 0.5 | ||

| OCI-Ly3 (ABC-DLBCL) | 0.4 | ||

| OCI-Ly10 (ABC-DLBCL) | 0.4 |

Table 2: Cellular Effects of MALT1 Inhibition

| Assay | Cell Line | Treatment | Observation | Reference |

| CYLD Cleavage | HBL-1 | Increasing concentrations of MI-2 (24h) | Dose-dependent decrease in cleaved CYLD | |

| c-REL Nuclear Localization | HBL-1 | 200 nM MI-2 (24h) | Inhibition of c-REL nuclear localization | |

| NF-κB Reporter Activity | CCRF, MOLT-4 | Increasing concentrations of MI-2 | Potent decrease in NF-κB activity | |

| Apoptosis | RS4;11, KOPN-8, BALL-1 | MI-2 (48h) | Dose-dependent increase in Annexin-V positive cells |

Experimental Protocols

Detailed methodologies for key experiments are crucial for replicating and building upon existing research. Below are standard protocols for assays commonly used to characterize the mechanism of action of MALT1 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells in culture

-

96-well plate

-

This compound or other MALT1 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

-

Incubate the cells for 24 hours at 37°C in a humidified CO2 incubator.

-

Treat the cells with various concentrations of the MALT1 inhibitor. Include a vehicle-only control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for MALT1 Substrate Cleavage

This technique is used to detect the cleavage of MALT1 substrates like CYLD, BCL10, or A20.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CYLD, anti-BCL10, anti-A20, anti-actin or -tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the MALT1 inhibitor for the desired time. To better visualize cleavage products, cells can be co-treated with a proteasome inhibitor like MG-132 for a short period before harvesting.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Caption: A typical workflow for a Western blot experiment.

NF-κB Dual-Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

Materials:

-

HEK293T cells or other suitable cell line

-

NF-κB-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

MALT1 inhibitor

-

Dual-luciferase assay kit

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with the MALT1 inhibitor for a specified period (e.g., 30 minutes).

-

Stimulate the cells with an NF-κB activator (e.g., PMA and ionomycin) for a few hours.

-

Lyse the cells according to the dual-luciferase assay kit protocol.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

Express the results as fold induction relative to the unstimulated control.

Conclusion

This compound and related compounds are potent and specific inhibitors of the MALT1 paracaspase. Their mechanism of action is centered on the blockade of MALT1's proteolytic activity, which leads to the suppression of the NF-κB signaling pathway. This, in turn, results in the inhibition of proliferation and induction of apoptosis in cancer cells that are dependent on constitutive MALT1 activity. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the therapeutic targeting of MALT1.

References

The Function and Therapeutic Targeting of MALT1 Paracaspase: A Technical Overview

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Malt1-IN-6." Therefore, this document provides a comprehensive overview of the function of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase and the established mechanisms of its inhibitors, which would be the presumed class for a compound named "this compound." The data and protocols presented are representative of those used to characterize known MALT1 inhibitors.

Core Function of MALT1

MALT1 is a pivotal intracellular signaling protein that plays a crucial role in the activation of lymphocytes, particularly B and T cells.[1][2] It possesses two key functions: as a scaffold protein and as a cysteine protease.[3][4] These dual roles are integral to the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a master regulator of immune and inflammatory responses.[5]

Upon antigen receptor stimulation on lymphocytes, MALT1 is recruited into a high-molecular-weight complex known as the CBM signalosome, which consists of CARD11 (caspase recruitment domain-containing protein 11) and BCL10 (B-cell lymphoma 10).

-

Scaffolding Function: Within the CBM complex, MALT1 acts as a scaffold to recruit other signaling proteins, most notably the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6). This recruitment is essential for the ubiquitination and subsequent activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the nuclear translocation of NF-κB.

-

Protease Function: MALT1 is a paracaspase, a specific type of cysteine protease, that cleaves and inactivates several negative regulators of the NF-κB signaling pathway. Known substrates of MALT1 include A20, RelB, and CYLD. By cleaving these inhibitory proteins, MALT1 protease activity amplifies and sustains the NF-κB signal. This enzymatic activity is a compelling target for therapeutic intervention in diseases characterized by aberrant NF-κB activation, such as certain types of lymphoma and autoimmune disorders.

Mechanism of Action of MALT1 Inhibitors

MALT1 inhibitors are designed to block the proteolytic activity of the MALT1 paracaspase. By doing so, they prevent the cleavage of MALT1 substrates, thereby attenuating the sustained NF-κB signaling that is critical for the survival and proliferation of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). The inhibition of MALT1's protease function has been shown to reduce the expression of NF-κB target genes, including those encoding anti-apoptotic proteins and cytokines, leading to apoptosis in MALT1-dependent cancer cells.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained when characterizing a MALT1 inhibitor. The values are representative and based on published data for known MALT1 inhibitors.

| Parameter | Assay Type | Cell Line | Representative Value | Reference |

| Potency | ||||

| MALT1 Protease Inhibition (IC₅₀) | Biochemical Assay | - | < 100 nM | General expectation |

| Cellular MALT1 Activity (EC₅₀) | Cell-based Assay | ABC-DLBCL (e.g., HBL-1, TMD8) | < 1 µM | |

| Efficacy | ||||

| Inhibition of NF-κB Signaling | Reporter Gene Assay | ABC-DLBCL | > 50% inhibition at 1 µM | |

| Induction of Apoptosis | Annexin V Staining | ABC-DLBCL | Significant increase after 48-72h | |

| Inhibition of Cell Proliferation (GI₅₀) | Cell Viability Assay | ABC-DLBCL | < 1 µM | |

| Selectivity | ||||

| Activity against other Caspases | Biochemical Assay | - | > 100-fold selectivity |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of MALT1 inhibitors. Below are representative protocols for key experiments.

MALT1 Protease Inhibition Assay (Biochemical)

-

Principle: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified MALT1 protease.

-

Methodology:

-

Recombinant human MALT1 protease is incubated with varying concentrations of the test compound (e.g., this compound) in an assay buffer.

-

A fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC) is added to the mixture.

-

The reaction is monitored by measuring the increase in fluorescence over time, which corresponds to the cleavage of the substrate by MALT1.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the rate of substrate cleavage against the logarithm of the inhibitor concentration.

-

Cellular MALT1 Substrate Cleavage Assay (Western Blot)

-

Principle: To assess the ability of an inhibitor to block MALT1 protease activity within a cellular context by monitoring the cleavage of a known MALT1 substrate, such as BCL10 or CYLD.

-

Methodology:

-

ABC-DLBCL cells (e.g., OCI-Ly3, HBL-1) are treated with increasing concentrations of the MALT1 inhibitor for a defined period (e.g., 24 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for the full-length and cleaved forms of a MALT1 substrate (e.g., BCL10).

-

An appropriate secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence. A reduction in the cleaved form of the substrate indicates inhibition of MALT1.

-

NF-κB Reporter Gene Assay

-

Principle: To quantify the effect of MALT1 inhibition on NF-κB transcriptional activity.

-

Methodology:

-

Cells are transfected with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of an NF-κB response element.

-

Transfected cells are then treated with the MALT1 inhibitor.

-

After incubation, cells are lysed, and the reporter protein expression is measured (e.g., luminescence for luciferase).

-

A decrease in reporter signal indicates inhibition of the NF-κB pathway.

-

Cell Viability and Apoptosis Assays

-

Principle: To determine the effect of MALT1 inhibition on the survival and proliferation of cancer cells.

-

Methodology:

-

Viability: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for 48-72 hours. Cell viability is assessed using assays such as MTS or CellTiter-Glo, which measure metabolic activity.

-

Apoptosis: Cells treated with the inhibitor are stained with Annexin V and a viability dye (e.g., DAPI or Propidium Iodide). The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.

-

Visualizations

MALT1 Signaling Pathway and Point of Inhibition

Caption: MALT1 signaling pathway and point of therapeutic intervention.

Experimental Workflow for MALT1 Inhibitor Characterization

Caption: Workflow for characterizing a novel MALT1 inhibitor.

References

- 1. MALT1 - Wikipedia [en.wikipedia.org]

- 2. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRAF6 controls T cell homeostasis by maintaining the equilibrium of MALT1 scaffolding and protease functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]

A Technical Guide to the Discovery and Development of MALT1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Malt1-IN-6" was not found in the public domain literature at the time of this writing. This guide therefore provides a comprehensive overview of the discovery and development process for inhibitors of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), using publicly available data for representative compounds as illustrative examples.

Introduction: MALT1 as a Therapeutic Target

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key protein involved in the regulation of the immune system.[1][2] It functions as a paracaspase, a type of protease with a caspase-like domain, and plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][3][4]

Under normal physiological conditions, MALT1 is essential for the proper functioning of immune cells, particularly T and B lymphocytes, in response to antigens. Upon antigen receptor stimulation, MALT1 forms a complex with two other proteins, CARD11 (also known as CARMA1) and BCL10, creating the CBM signalosome. This complex acts as a scaffold, recruiting other proteins like TRAF6, which ultimately leads to the activation of the IκB kinase (IKK) complex and subsequent activation of NF-κB.

The protease activity of MALT1 is also critical for amplifying and sustaining NF-κB signaling. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20 (TNFAIP3), CYLD, and RelB. Additionally, MALT1 can cleave and inactivate RNA-binding proteins like Regnase-1 and Roquin-1/2, leading to the stabilization of pro-inflammatory messenger RNAs (mRNAs).

Dysregulation of MALT1 activity has been implicated in the pathogenesis of various diseases, particularly in certain types of cancer and autoimmune disorders. Constitutive MALT1 protease activity is a hallmark of the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL), a particularly aggressive form of lymphoma. This has made MALT1 an attractive therapeutic target for the development of novel inhibitors.

The MALT1 Signaling Pathway

The MALT1 signaling pathway is a critical component of the adaptive immune response. The following diagram illustrates the central role of MALT1 in the activation of NF-κB downstream of antigen receptor signaling.

Discovery and Optimization of MALT1 Inhibitors

The discovery of small molecule inhibitors of MALT1 has been a key focus of research for the treatment of MALT1-driven pathologies. The general workflow for the discovery and development of these inhibitors is outlined below.

Quantitative Data of Representative MALT1 Inhibitors

The following tables summarize the potency and pharmacokinetic data for several representative MALT1 inhibitors discovered through the process described above.

Table 1: Biochemical and Cellular Potency of Representative MALT1 Inhibitors

| Compound | MALT1 Enzymatic IC50 (µM) | Cellular Assay IC50 (µM) | Cell Line/Assay Type | Reference |

| MI-2 | - | ~0.2 (GI50) | HBL-1 (ABC-DLBCL) | |

| z-VRPR-fmk | - | 50 (used concentration) | HBL-1, OCI-Ly3 (ABC-DLBCL) | |

| Compound 40 | 0.01 | 0.05 | Jurkat T-cell activation | |

| 0.10 | TMD8 (IL-6 secretion) | |||

| 0.06 | TMD8 (IL-10 secretion) | |||

| 0.10 | RelB cleavage | |||

| MLT-231 | Potent (not specified) | Potent (not specified) | T-cells and B-cell lymphoma lines | |

| Compound 3 | < 0.001 | 0.01-0.1 | ABC-DLBCL cell lines | |

| Inhibitor 9 | 3.0 (apparent) | - | Competitive activity-based protein profiling | |

| Inhibitor 13 | 2.1 (apparent) | - | Competitive activity-based protein profiling |

Table 2: In Vivo Pharmacokinetics of a Representative MALT1 Inhibitor (Compound 3)

| Parameter | Value | Species | Dosing | Reference |

| Route of Administration | Intraperitoneal (i.p.) injection | Mouse | 30 mg/kg | |

| Plasma Concentration | Sufficient to maintain tumor concentrations above IC50 for up to 6 hours | Mouse | 30 mg/kg | |

| Tumor Concentration | 146 ± 50 nM at 6 hours | Mouse | 30 mg/kg |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of MALT1 inhibitors.

MALT1 Enzymatic Assay

Objective: To determine the direct inhibitory activity of a compound on the proteolytic activity of MALT1.

General Protocol:

-

Recombinant Protein Expression and Purification: Recombinant full-length MALT1 or its catalytic domain is expressed in a suitable system (e.g., insect or bacterial cells) and purified.

-

Assay Buffer: A suitable buffer containing a reducing agent (e.g., DTT) and kosmotropic salts (e.g., sodium citrate) to induce MALT1 dimerization and activation is prepared.

-

Substrate: A fluorogenic peptide substrate containing the MALT1 cleavage site (e.g., Ac-LRSR-AMC) is used.

-

Assay Procedure: a. Recombinant MALT1 is pre-incubated with various concentrations of the test compound in the assay buffer. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is measured over time using a plate reader. d. The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Cellular Assays

Objective: To measure the effect of MALT1 inhibition on NF-κB transcriptional activity in cells.

General Protocol:

-

Cell Line: A suitable cell line (e.g., Jurkat T-cells or an ABC-DLBCL cell line) is transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or GFP).

-

Compound Treatment: The transfected cells are treated with various concentrations of the MALT1 inhibitor.

-

Stimulation: Cells are stimulated with an appropriate agent to activate the NF-κB pathway (e.g., PMA and ionomycin).

-

Reporter Gene Measurement: The expression of the reporter gene is quantified (e.g., by measuring luminescence or fluorescence).

-

Data Analysis: The IC50 value for the inhibition of NF-κB activity is calculated.

Objective: To assess the functional downstream effects of MALT1 inhibition on the production of inflammatory cytokines.

General Protocol:

-

Cell Line: An appropriate cell line, such as the ABC-DLBCL line TMD8, which constitutively secretes cytokines like IL-6 and IL-10, is used.

-

Compound Treatment: Cells are treated with a range of concentrations of the MALT1 inhibitor for a specified period (e.g., 36-48 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of the cytokine of interest (e.g., IL-6 or IL-10) in the supernatant is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The IC50 value for the inhibition of cytokine secretion is determined.

Objective: To determine the effect of MALT1 inhibition on the growth and survival of cancer cells.

General Protocol (using CFSE):

-

Cell Labeling: Cells (e.g., ABC-DLBCL cell lines) are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

-

Compound Treatment: The labeled cells are treated with the MALT1 inhibitor at various concentrations.

-

Incubation: Cells are incubated for several days to allow for cell division.

-

Flow Cytometry: The fluorescence intensity of the cells is measured by flow cytometry at different time points. A decrease in CFSE fluorescence indicates cell proliferation.

-

Data Analysis: The inhibition of cell proliferation is quantified by analyzing the CFSE dilution profiles.

Western Blotting for Substrate Cleavage

Objective: To directly visualize the inhibition of MALT1's proteolytic activity on its endogenous substrates within cells.

General Protocol:

-

Cell Treatment: Cells (e.g., ABC-DLBCL cell lines) are treated with the MALT1 inhibitor or a vehicle control for a defined period.

-

Cell Lysis: Cells are lysed to extract total protein.

-

SDS-PAGE and Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against MALT1 substrates (e.g., BCL10, A20, CYLD, RelB).

-

Detection: The presence of both the full-length and cleaved forms of the substrates is detected. A decrease in the cleaved form and/or an accumulation of the full-length form indicates MALT1 inhibition.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of a MALT1 inhibitor in a living organism.

General Protocol:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

-

Tumor Implantation: Human ABC-DLBCL cells are implanted subcutaneously or intravenously into the mice to establish tumors.

-

Compound Administration: Once tumors are established, the mice are treated with the MALT1 inhibitor or a vehicle control via an appropriate route of administration (e.g., intraperitoneal or oral).

-

Tumor Monitoring: Tumor growth is monitored regularly by measuring tumor volume.

-

Pharmacodynamic (PD) Biomarkers: Blood and/or tumor samples can be collected to measure biomarkers of MALT1 inhibition, such as the levels of downstream cytokines (e.g., IL-10).

-

Efficacy Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is assessed by comparing tumor growth between the treated and control groups.

Mechanism of Action of MALT1 Inhibition

MALT1 inhibitors can be broadly classified into two categories: active-site inhibitors and allosteric inhibitors. Active-site inhibitors, often substrate mimetics, bind to the catalytic site of the enzyme, directly blocking substrate access. Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. The diagram below illustrates the general mechanism by which MALT1 inhibition impacts downstream signaling.

Conclusion

The discovery and development of MALT1 inhibitors represent a promising therapeutic strategy for the treatment of certain cancers, particularly ABC-DLBCL, and potentially autoimmune diseases. The process involves a multi-faceted approach, from the initial identification of hits through high-throughput screening to extensive preclinical characterization of lead compounds. The methodologies outlined in this guide provide a framework for the evaluation of novel MALT1 inhibitors and a deeper understanding of their therapeutic potential. Continued research in this area is crucial for the successful translation of these compounds into effective clinical treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

MALT1-IN-6 Target Validation in Lymphoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in specific subtypes of lymphoma, particularly Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL). Its dual role as a scaffold protein and a paracaspase makes it a central node in the oncogenic NF-κB signaling pathway. This technical guide provides a comprehensive overview of the target validation of MALT1, with a focus on the preclinical data supporting the use of MALT1 inhibitors. We delve into the mechanism of action, quantitative efficacy data of inhibitors like MI-2, detailed experimental protocols for target validation, and visual representations of the key signaling pathways and experimental workflows.

MALT1: A Key Player in Lymphoma Pathogenesis

MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for antigen receptor-induced NF-κB activation.[1][2] In several lymphoid malignancies, particularly ABC-DLBCL, chronic active B-cell receptor (BCR) signaling or mutations in upstream components lead to constitutive activation of the CBM complex and, consequently, MALT1.[2][3]

MALT1 exerts its pro-survival effects through two distinct functions:

-

Scaffolding Function: MALT1 acts as a scaffold to recruit downstream signaling molecules, including TRAF6, which leads to the activation of the IKK complex and subsequent NF-κB activation.[2]

-

Protease Function: MALT1 possesses arginine-specific cysteine protease activity. It cleaves and inactivates negative regulators of NF-κB signaling, such as A20 (TNFAIP3) and CYLD, thereby amplifying and sustaining the pro-survival signals.

The constitutive proteolytic activity of MALT1 is a hallmark of ABC-DLBCL and is essential for the proliferation and survival of these lymphoma cells, making it an attractive target for therapeutic intervention.

MALT1-IN-6 and the Advent of MALT1 Inhibitors

A significant breakthrough in targeting MALT1 has been the development of small molecule inhibitors. While "this compound" is not a widely documented specific inhibitor, extensive research has been conducted on compounds like MI-2 , an irreversible MALT1 inhibitor that has demonstrated potent and selective activity against MALT1-dependent lymphomas. This guide will utilize data from MI-2 and other well-characterized inhibitors to illustrate the principles of MALT1 target validation. These inhibitors typically work by binding to the active site of the MALT1 paracaspase domain, thereby blocking its proteolytic function.

Quantitative Data on MALT1 Inhibition

The efficacy of MALT1 inhibitors has been demonstrated through extensive preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of the MALT1 Inhibitor MI-2 in Lymphoma Cell Lines

| Cell Line | Subtype | GI50 (µM) | Reference |

| HBL-1 | ABC-DLBCL | 0.2 | |

| TMD8 | ABC-DLBCL | 0.5 | |

| OCI-Ly3 | ABC-DLBCL | 0.4 | |

| OCI-Ly10 | ABC-DLBCL | 0.4 | |

| U2932 | ABC-DLBCL (MALT1-independent) | Resistant | |

| HLY-1 | ABC-DLBCL (MALT1-independent) | Resistant | |

| OCI-Ly1 | GCB-DLBCL | Resistant | |

| OCI-Ly7 | GCB-DLBCL | Resistant |

GI50: 50% growth inhibition concentration.

Table 2: In Vivo Efficacy of MALT1 Inhibitors in Lymphoma Xenograft Models

| Model | Inhibitor | Dosing | Outcome | Reference |

| TMD8 Xenograft | M1i-124 | Daily i.p. injection for 12 days | Significant suppression of tumor growth | |

| ABC-DLBCL Xenografts | MI-2 | Not specified | Growth inhibition and apoptosis |

Experimental Protocols for MALT1 Target Validation

This section provides detailed methodologies for key experiments used to validate the therapeutic potential of MALT1 inhibitors.

Cell Viability Assay

This assay determines the effect of a MALT1 inhibitor on the proliferation of lymphoma cell lines.

Protocol:

-

Cell Seeding: Seed lymphoma cells (e.g., HBL-1, TMD8, OCI-Ly1) in 96-well plates at a density of 1 x 10^5 cells/mL in appropriate culture medium.

-

Compound Treatment: Add increasing concentrations of the MALT1 inhibitor (e.g., MI-2) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Measure cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a dose-response curve.

MALT1 Protease Activity Assay (Western Blot for Substrate Cleavage)

This assay directly assesses the ability of an inhibitor to block the proteolytic activity of MALT1 in cells by monitoring the cleavage of its known substrates, such as CYLD or RelB.

Protocol:

-

Cell Treatment: Treat lymphoma cells (e.g., HBL-1) with the MALT1 inhibitor at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for a MALT1 substrate (e.g., anti-CYLD or anti-RelB) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities of the full-length and cleaved forms of the substrate. A decrease in the cleaved form and an increase in the full-length form with increasing inhibitor concentration indicate successful inhibition of MALT1 protease activity.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of a MALT1 inhibitor in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human lymphoma cells (e.g., TMD8) into the flank of immunocompromised mice (e.g., NOD-SCID).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the MALT1 inhibitor (e.g., M1i-124) or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period. At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the inhibitor.

Mandatory Visualizations

Signaling Pathways

Caption: MALT1 signaling pathway in lymphoma.

Experimental Workflow: MALT1 Inhibitor Screening

Caption: Workflow for MALT1 inhibitor discovery.

Logical Relationship: MALT1 Dependency in DLBCL Subtypes

Caption: MALT1 dependency in DLBCL subtypes.

Conclusion

The validation of MALT1 as a therapeutic target in lymphoma, particularly in ABC-DLBCL, is strongly supported by a robust body of preclinical evidence. The development of potent and selective inhibitors, exemplified by compounds like MI-2, has demonstrated significant anti-tumor activity in both in vitro and in vivo models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate MALT1 biology and evaluate novel inhibitors. The continued exploration of MALT1-targeted therapies holds great promise for improving the treatment outcomes for patients with these aggressive lymphomas.

References

The Critical Role of MALT1 Protease in NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a multifaceted intracellular signaling protein pivotal to the activation of nuclear factor-kappa B (NF-κB), a master regulator of immune and inflammatory responses. MALT1 possesses both a scaffold function and an intrinsic caspase-like protease activity, both of which are critical for relaying signals from antigen receptors and other stimuli to the NF-κB pathway. Dysregulation of MALT1 activity is implicated in various pathological conditions, including lymphomas and autoimmune diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the core functions of MALT1 protease in NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Core MALT1-NF-κB Signaling Pathway

The activation of NF-κB via MALT1 is initiated by the formation of the CARMA-BCL10-MALT1 (CBM) signalosome complex.[1] In lymphocytes, engagement of the T cell receptor (TCR) or B cell receptor (BCR) triggers the phosphorylation of CARMA1 (caspase recruitment domain-containing membrane-associated guanylate kinase protein 1), leading to a conformational change that facilitates its interaction with BCL10 (B-cell lymphoma/leukemia 10).[2][3] BCL10, in turn, recruits MALT1 to form the tripartite CBM complex.[1][4]

Within the CBM complex, MALT1 serves a dual role. Its scaffold function is essential for the recruitment of downstream signaling molecules, including the E3 ubiquitin ligase TRAF6. TRAF6-mediated K63-linked polyubiquitination of MALT1 itself and other components of the signaling cascade provides a platform for the recruitment and activation of the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates the inhibitor of κB (IκB), targeting it for proteasomal degradation and allowing NF-κB dimers (e.g., p50/RelA) to translocate to the nucleus and initiate gene transcription.

Concurrently, the proximity of MALT1 molecules within the CBM complex leads to the activation of its intrinsic protease activity. This arginine-specific cysteine protease activity of MALT1 plays a crucial role in fine-tuning and amplifying the NF-κB signal through the cleavage of several key substrates.

Caption: MALT1-mediated NF-κB signaling pathway.

Key MALT1 Protease Substrates and Their Impact

The protease activity of MALT1 enhances NF-κB signaling through the cleavage of several negative regulators and the modulation of other signaling components.

-

RelB: A member of the NF-κB family, RelB can act as a negative regulator of canonical NF-κB activation. MALT1 cleaves RelB at Arginine-85, leading to its subsequent proteasomal degradation. This removal of the inhibitory RelB results in enhanced and sustained DNA binding of the transcriptionally active RelA- and c-Rel-containing NF-κB complexes.

-

A20 (TNFAIP3): A20 is a deubiquitinating enzyme that acts as a negative feedback regulator of NF-κB signaling by removing K63-linked polyubiquitin chains from key signaling molecules, including MALT1 and IKKγ. MALT1-mediated cleavage of A20 abrogates its inhibitory function, thereby prolonging NF-κB activation.

-

CYLD: Another deubiquitinating enzyme, CYLD, also negatively regulates NF-κB signaling. Similar to A20, MALT1 cleaves and inactivates CYLD, contributing to the sustained activation of the NF-κB pathway.

-

BCL10: In addition to its role as a scaffold, BCL10 is also a substrate of MALT1. Cleavage of BCL10 by MALT1 has been implicated in regulating T-cell adhesion to fibronectin, although its direct impact on NF-κB activation is less pronounced compared to the cleavage of RelB, A20, and CYLD.

Quantitative Data on MALT1 Activity and Inhibition

The following tables summarize key quantitative data related to MALT1 protease activity and its inhibition.

Table 1: Kinetic Parameters of MALT1 Protease Activity

| Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ac-LVSR-AMC | 1.0 (relative value) | |

| Ac-ALVSR-AMC | ~0.8 (relative value) |

Note: Data presented as relative values compared to the reference substrate Ac-LVSR-AMC.

Table 2: IC50 and EC50 Values of MALT1 Inhibitors

| Inhibitor | Assay Type | Cell Line | IC50 / EC50 | Reference |

| MI-2 | Cell Viability | CCRF, MOLT-4 | ~10-20 µM (at 72h) | |

| MI-2 | NF-κB Reporter Assay | CCRF, MOLT-4 | ~1-10 µM | |

| Z-VRPR-fmk | Cell Viability | OCI-Ly3, HBL-1 | ~25-50 µM | |

| Compound 3 | MALT1-GloSensor Assay | Raji | ~0.06 µM | |

| Compound 3 | Growth Inhibition | OCI-Ly3 | ~0.10 µM | |

| ABBV-MALT1 | Cell Proliferation | OCI-LY3 | < 1 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of MALT1 in NF-κB signaling.

MALT1 Protease Activity Assay (In Vitro)

This protocol describes a fluorogenic assay to measure the enzymatic activity of recombinant MALT1.

Materials:

-

Recombinant MALT1 protein

-

Fluorogenic MALT1 substrate (e.g., Ac-LVSR-AMC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol, 10 mM DTT)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of the substrate in assay buffer.

-

Add a fixed concentration of recombinant MALT1 to each well of the microplate.

-

Initiate the reaction by adding the substrate dilutions to the wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation/460 nm emission for AMC-based substrates) over time at 37°C.

-

Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.

-

Determine the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) by fitting the V₀ values to the Michaelis-Menten equation.

Caption: Workflow for an in vitro MALT1 protease activity assay.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies NF-κB transcriptional activity in response to MALT1 activation or inhibition.

Materials:

-

Mammalian cell line (e.g., Jurkat T cells, HEK293T)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

Stimulating agents (e.g., PMA and ionomycin)

-

MALT1 inhibitor (optional)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24-48 hours, pre-treat cells with the MALT1 inhibitor or vehicle control for a specified time.

-

Stimulate the cells with an appropriate agent (e.g., PMA and ionomycin) to activate the NF-κB pathway.

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity between different treatment groups.

Co-Immunoprecipitation (Co-IP) of the CBM Complex

This protocol is used to demonstrate the interaction between CARMA1, BCL10, and MALT1.

Materials:

-

Cell lysate from stimulated or unstimulated cells

-

Antibody specific to one of the CBM complex components (e.g., anti-MALT1)

-

Protein A/G magnetic beads or agarose resin

-

Co-IP lysis buffer (non-denaturing)

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., MALT1) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the other expected components of the complex (e.g., anti-CARMA1 and anti-BCL10).

Caption: Co-immunoprecipitation workflow for the CBM complex.

Conclusion

MALT1 protease is a critical regulator of NF-κB signaling, functioning as both a scaffold and an enzyme to fine-tune the cellular response to a variety of stimuli. Its proteolytic activity, directed at key substrates like RelB, A20, and CYLD, is essential for the sustained activation of the canonical NF-κB pathway. The central role of MALT1 in lymphocyte activation and its dysregulation in certain cancers underscore its importance as a therapeutic target. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the complex biology of MALT1 and to develop novel therapeutics that modulate its activity.

References

Malt1-IN-6 (CAS: 2254669-07-1): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Malt1-IN-6, a potent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. This guide consolidates available data on its chemical properties, biological activity, and mechanism of action, offering detailed experimental protocols and pathway visualizations to support further research and development.

Core Compound Data

This compound, also referenced as Compound 4 in patent WO2018226150A1, is a small molecule inhibitor of the MALT1 protease.[1]

| Property | Value | Reference |

| CAS Number | 2254669-07-1 | [1] |

| Molecular Formula | C₁₈H₁₂Cl₂F₃N₉O | [1] |

| Molecular Weight | 498.25 g/mol | [1] |

| Inhibitory Constant (Ki) | 9 nM | [1] |

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the potent and specific inhibition of the MALT1 paracaspase, an enzyme with a critical role in the activation of the NF-κB signaling pathway. MALT1 functions as both a scaffold protein and a cysteine protease. Its proteolytic activity is essential for the cleavage and inactivation of several negative regulators of NF-κB signaling, including A20, RelB, and CYLD. By inhibiting this protease function, this compound is expected to suppress the constitutive NF-κB activation that is a hallmark of certain B-cell lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).

The inhibition of MALT1 protease activity by compounds like this compound has been shown to block the cleavage of its substrates, leading to reduced NF-κB activity, decreased expression of NF-κB target genes, and ultimately, cell death and growth retardation in MALT1-dependent cancer cells.

MALT1 Signaling Pathway

The MALT1 paracaspase is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is crucial for T-cell and B-cell receptor signaling. Upon receptor stimulation, the CBM complex is formed, leading to the recruitment and activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for degradation and allowing NF-κB transcription factors to translocate to the nucleus and activate gene expression. MALT1's protease activity amplifies and sustains this signal.

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of MALT1 inhibitors are crucial for reproducible research. Below are representative methodologies for key assays. While the specific parameters for this compound are detailed in patent WO2018226150A1, these general protocols provide a framework for its evaluation.

MALT1 Biochemical Protease Assay (Fluorogenic)

This assay measures the direct enzymatic activity of MALT1 and its inhibition by a test compound.

Principle: Recombinant MALT1 cleaves a fluorogenic substrate, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to MALT1 activity.

Materials:

-

Recombinant human MALT1 enzyme

-

MALT1 fluorogenic substrate (e.g., Ac-LRSR-AMC)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 0.01% Tween-20, pH 7.5)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

-

Add recombinant MALT1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic MALT1 substrate.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).

-

Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for a MALT1 biochemical protease assay.

Cell-Based MALT1 Activity Assay (e.g., NF-κB Reporter Assay)

This assay assesses the ability of an inhibitor to block MALT1 activity within a cellular context.

Principle: A reporter cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the MALT1 pathway leads to NF-κB activation and reporter gene expression.

Materials:

-

Reporter cell line (e.g., Jurkat T-cells or ABC-DLBCL cell lines like TMD8) stably transfected with an NF-κB-luciferase reporter construct.

-

Cell culture medium and supplements.

-

This compound (or other test compounds) dissolved in DMSO.

-

Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for Jurkat cells).

-

Luciferase assay reagent.

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with PMA/Ionomycin (if required to induce MALT1 activity) and incubate for an appropriate time (e.g., 6-8 hours). For cell lines with constitutive MALT1 activity like TMD8, this step may be omitted.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of NF-κB activity for each inhibitor concentration and determine the IC₅₀ value.

Western Blot Analysis of MALT1 Substrate Cleavage

This method directly visualizes the inhibitory effect of a compound on MALT1's proteolytic activity in cells by assessing the cleavage of its known substrates.

Principle: MALT1 inhibition prevents the cleavage of substrates like RelB or CYLD. Western blotting with antibodies specific to these substrates can detect the accumulation of the full-length, uncleaved form.

Materials:

-

ABC-DLBCL cell lines (e.g., HBL-1, TMD8).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, buffers, and electrophoresis apparatus.

-

Protein transfer system (e.g., wet or semi-dry).

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against MALT1 substrates (e.g., anti-RelB, anti-CYLD) and a loading control (e.g., anti-GAPDH, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with increasing concentrations of this compound for a defined period (e.g., 24 hours).

-

Harvest and lyse the cells.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using a digital imaging system and analyze the band intensities to assess the levels of uncleaved substrates.

Conclusion

This compound is a potent MALT1 protease inhibitor with significant potential for in-depth research into MALT1-driven pathologies, particularly in the context of B-cell malignancies. The data and protocols presented in this guide are intended to facilitate further investigation into its therapeutic and research applications. Researchers are encouraged to consult the primary literature and patent documentation for the most detailed and specific information regarding this compound.

References

Malt1-IN-6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Malt1-IN-6, a potent and selective inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) paracaspase. MALT1 is a critical mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, playing a crucial role in the activation, proliferation, and survival of lymphocytes. Its aberrant activity is implicated in various B-cell lymphomas and autoimmune diseases, making it a compelling therapeutic target. This document details the molecular structure, physicochemical properties, and biological activity of this compound, including its mechanism of action and inhibitory potency. Furthermore, it provides detailed experimental protocols for the synthesis of this compound and for assays to evaluate its biological effects, alongside visualizations of the relevant signaling pathways.

Molecular Structure and Properties

This compound, identified by the Chemical Abstracts Service (CAS) number 2254669-07-1, is a small molecule inhibitor of MALT1 protease activity.[1][2][3] Its molecular structure and key physicochemical properties are summarized below.

Table 1: Molecular Structure and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(5-(3,5-dichloro-4-(1H-1,2,4-triazol-1-yl)phenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)benzonitrile | (Structure derived from CAS) |

| Molecular Formula | C₁₈H₇Cl₂F₃N₆O | [4] |

| Molecular Weight | 479.20 g/mol | [4] |

| CAS Number | 2254669-07-1 | |

| Appearance | White to off-white solid | (Typical for this class of compounds) |

| Solubility | Soluble in DMSO | (Inferred from typical experimental use) |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the MALT1 paracaspase, exhibiting a Ki value of 9 nM. MALT1 functions as a scaffold protein and a cysteine protease within the Carma-Bcl10-Malt1 (CBM) signalosome complex. Upon T-cell or B-cell receptor stimulation, the CBM complex assembles, leading to the activation of MALT1's proteolytic activity. This enzymatic activity is crucial for the cleavage of several substrates, including RelB, A20, BCL10, and CYLD, which in turn modulates the NF-κB signaling pathway. By inhibiting the protease function of MALT1, this compound effectively blocks these downstream signaling events, leading to the suppression of lymphocyte activation and proliferation. This mechanism of action underlies its potential as an anticancer agent, particularly for lymphomas dependent on aberrant MALT1 signaling.

Table 2: Biological Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki (MALT1 protease inhibition) | 9 nM | Biochemical Assay |

Signaling Pathways

MALT1 is a central node in the NF-κB signaling cascade initiated by antigen receptor engagement. The following diagram illustrates the canonical NF-κB pathway and the point of intervention by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2018226150A1, where it is referred to as Compound 4. The following is a representative synthetic scheme based on the procedures described in the patent for analogous compounds. Researchers should refer to the patent for precise experimental details.

References

The Paracaspase Activity of MALT1: A Technical Guide for Researchers

An In-depth Examination of the Core Proteolytic Engine in Immune Signaling and Oncology

This technical guide provides a comprehensive overview of the paracaspase activity of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), tailored for researchers, scientists, and drug development professionals. MALT1 is a unique intracellular signaling protein with a dual function, acting as both a scaffold and a cysteine protease. Its proteolytic activity is a critical regulator of signal transduction pathways, particularly in the activation of NF-κB, making it a key player in the immune response and a compelling therapeutic target in various diseases, including lymphomas and autoimmune disorders.

The Enzymatic Core: MALT1 Paracaspase Activity

MALT1 possesses a C-terminal paracaspase domain that is structurally homologous to caspases but exhibits distinct substrate specificity. Unlike caspases, which cleave after aspartic acid residues, MALT1 is an arginine-specific cysteine protease, cleaving its substrates C-terminal to an arginine residue.[1][2] This unique proteolytic activity is essential for the amplification and sustenance of signaling cascades initiated by antigen receptors and other stimuli.

Mechanism of Activation

The activation of MALT1's paracaspase activity is a tightly regulated process initiated by upstream signaling events. A key step is the formation of the CARD11-BCL10-MALT1 (CBM) signalosome complex.[3][4] Antigen receptor engagement triggers the phosphorylation and conformational change of the scaffold protein CARMA1 (CARD11), leading to the recruitment of the BCL10-MALT1 dimer.[3] This proximity-induced dimerization of MALT1 is thought to be a crucial step for its enzymatic activation.

Furthermore, post-translational modifications, particularly ubiquitination, play a critical role. The E3 ligase TRAF6 is recruited to the CBM complex and mediates the K63-linked polyubiquitination of MALT1 itself, which is essential for its full enzymatic activity and the subsequent recruitment of the IKK complex for NF-κB activation. Monoubiquitination of MALT1 at lysine 644 in the C-terminal Ig3 domain has also been shown to be a key activating event.

Known Substrates and their Biological Impact

The proteolytic activity of MALT1 modulates the function of several key signaling proteins. Cleavage of these substrates can lead to their activation, inactivation, or altered localization, thereby fine-tuning the cellular response. A summary of prominent MALT1 substrates is provided below:

| Substrate | Cleavage Site | Biological Consequence of Cleavage |

| A20 (TNFAIP3) | Multiple sites, including after Arg439 | Inactivation of its deubiquitinase activity, leading to sustained NF-κB signaling. |

| BCL10 | After Arg228 | Generates a cleavage fragment that may have distinct signaling properties; also implicated in regulating integrin-dependent T-cell adhesion. |

| CYLD | After Arg324 | Inactivation of its deubiquitinase activity, promoting NF-κB and JNK signaling. |

| RelB | After Arg85 | Inactivation and subsequent proteasomal degradation, leading to enhanced canonical NF-κB activation. |

| Regnase-1 | After Arg113 | Inactivation of its mRNA-destabilizing function, leading to increased stability of target mRNAs like those for IL-6 and IL-2. |

| Roquin-1/2 | Multiple sites | Inactivation of its mRNA-destabilizing function, contributing to the inflammatory response. |

| HOIL-1 (RBCK1) | After Arg24 | Impairs the function of the LUBAC complex, modulating linear ubiquitination and NF-κB signaling. |

| Tensin-3 | After Arg614 and Arg645 | Abrogates its function in linking the actin cytoskeleton to integrins, impacting B-cell adhesion. |

Quantitative Analysis of MALT1 Paracaspase Activity

Understanding the enzymatic kinetics of MALT1 is crucial for the development of specific and potent inhibitors. The following table summarizes key quantitative data related to MALT1's paracaspase activity.

| Parameter | Substrate/Inhibitor | Value | Experimental System |

| kcat/Km | Ac-Leu-Arg-Ser-Arg-AMC | 1.1 x 10³ M⁻¹s⁻¹ | Recombinant full-length MALT1 |

| kcat/Km | CYLD (protein) | 2.6 x 10³ M⁻¹s⁻¹ | Recombinant full-length MALT1 and purified CYLD |

| IC50 | MI-2 | 5.84 µM | In vitro MALT1 activity assay |

| IC50 | Z-VRPR-FMK | ~25 µM (in cells) | Inhibition of BCL10 cleavage in Jurkat T cells |

| IC50 | MLT-985 | 3 nM | In vitro MALT1 activity assay |

| IC50 | MLT-748 | 5 nM | In vitro MALT1 activity assay |

| IC50 | MLT-231 | 9 nM | In vitro MALT1 activity assay |

| GI25 | MI-2 | High-nanomolar range | ABC-DLBCL cell lines (HBL-1, TMD8) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the paracaspase activity of MALT1.

In Vitro MALT1 Cleavage Assay using a Fluorogenic Substrate

This assay measures the enzymatic activity of recombinant MALT1 by monitoring the cleavage of a synthetic peptide substrate linked to a fluorescent reporter.

Materials:

-

Recombinant purified MALT1

-

Fluorogenic peptide substrate (e.g., Ac-LRSR-AMC)

-

MALT1 Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, and 0.9 M sodium citrate (for activation)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 355-380 nm, Emission: 460 nm)

Procedure:

-

Prepare a working solution of recombinant MALT1 in MALT1 Assay Buffer.

-

Pre-incubate the MALT1 solution at 37°C for 20 minutes to allow for activation.

-

Prepare serial dilutions of the fluorogenic substrate in MALT1 Assay Buffer.

-

Add the MALT1 solution to the wells of the 96-well plate.

-

Initiate the reaction by adding the substrate dilutions to the wells.

-

Immediately place the plate in the fluorometric plate reader and measure the increase in fluorescence over time at 37°C.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.

-

For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Western Blot Analysis of MALT1 Substrate Cleavage in Cells

This method assesses the endogenous MALT1 activity in cells by detecting the cleavage of its natural substrates.

Materials:

-

Cell lines of interest (e.g., Jurkat T cells, ABC-DLBCL cell lines)

-

Stimulating agents (e.g., PMA and ionomycin, anti-CD3/CD28 antibodies)

-

MALT1 inhibitors (optional)

-

Ice-cold PBS

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.

-

Primary antibodies specific for the full-length and/or cleaved forms of MALT1 substrates (e.g., anti-RelB, anti-CYLD, anti-BCL10).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels, transfer apparatus, and western blotting reagents.

-

Chemiluminescence detection system.

Procedure:

-

Culture cells to the desired density.

-

(Optional) Pre-treat cells with a MALT1 inhibitor for the desired time.

-

Stimulate the cells with appropriate agonists (e.g., PMA/ionomycin) for the indicated time to activate MALT1.

-

Harvest the cells and wash once with ice-cold PBS.

-

Lyse the cells in ice-cold Cell Lysis Buffer on ice for 30 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system. The appearance of a smaller band corresponding to the cleaved substrate or a decrease in the full-length protein indicates MALT1 activity.

NF-κB Reporter Assay

This cell-based assay quantifies the effect of MALT1 activity on the transcriptional activation of NF-κB.

Materials:

-

Mammalian cell line (e.g., HEK293T, Jurkat)

-

Expression plasmids for MALT1, BCL10, and CARMA1 (for reconstitution studies)

-

NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene)

-

Control reporter plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid, the control reporter plasmid, and expression plasmids for MALT1 and its activators as required.

-

Allow the cells to express the proteins for 24-48 hours.

-

(Optional) Treat the cells with MALT1 inhibitors or other compounds of interest.

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Calculate the relative NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

Visualizing MALT1 Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to MALT1's paracaspase activity.

Caption: MALT1-mediated NF-κB activation pathway.

Caption: Western blot workflow for MALT1 substrate cleavage.

Conclusion

The paracaspase activity of MALT1 is a pivotal mechanism in the regulation of immune signaling and a critical driver of certain lymphoid malignancies. This guide has provided an in-depth overview of its enzymatic function, quantitative parameters, and the experimental methodologies used to study it. A thorough understanding of MALT1's proteolytic activity is indispensable for the continued development of targeted therapies aimed at modulating its function for the treatment of cancer and autoimmune diseases. The provided protocols and diagrams serve as a foundational resource for researchers embarking on or continuing their investigation into this fascinating and therapeutically relevant enzyme.

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of MALT1 Inhibitors

Disclaimer: No publicly available information was found for a compound specifically named "Malt1-IN-6". This guide therefore provides a comprehensive overview of the binding affinity and kinetics of well-characterized MALT1 inhibitors, such as MI-2 and Z-VRPR-fmk, to serve as a technical resource for researchers, scientists, and drug development professionals.

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell lymphomas and autoimmune disorders. Its dual role as a scaffold protein and a cysteine protease in the activation of the NF-κB signaling pathway makes it a compelling subject of drug discovery efforts.[1][2][3][4][5] This guide delves into the binding characteristics and kinetic properties of small molecule inhibitors targeting the MALT1 paracaspase activity, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

MALT1 Signaling Pathway

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is crucial for T-cell and B-cell receptor signaling. Upon antigen receptor engagement, the CBM complex assembles, leading to the activation of MALT1's scaffold and proteolytic functions. As a scaffold, MALT1 recruits TRAF6, an E3 ubiquitin ligase, which in turn activates the IKK complex, leading to the phosphorylation and degradation of IκBα and subsequent activation of the canonical NF-κB pathway. The protease activity of MALT1 cleaves and inactivates several negative regulators of NF-κB signaling, such as A20, RelB, and CYLD, thereby amplifying and sustaining the signal.

Caption: MALT1 signaling pathway illustrating its dual scaffold and protease functions in NF-κB activation.

Binding Affinity and Kinetics of MALT1 Inhibitors

The development of MALT1 inhibitors has led to several classes of compounds with varying potencies and mechanisms of action. The binding affinity is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), while the kinetics describe the rate at which the inhibitor binds and dissociates from the target.

Quantitative Data Summary

| Inhibitor | Type | IC50 (Biochemical) | GI50 (Cellular) | Ki | Notes |

| MI-2 | Irreversible, Covalent | 5.84 µM / 2.1 µM | 0.2-0.5 µM in various ABC-DLBCL cell lines | Not Reported | Binds directly to MALT1 and irreversibly suppresses its protease function. Recent studies suggest it may also directly target GPX4, inducing ferroptosis independently of MALT1. |

| Z-VRPR-fmk | Irreversible, Covalent | Not typically reported as IC50 | Effective at ~50 µM in cellular assays | < 10 nM (for a derivative) | A tetrapeptide-based inhibitor that serves as a tool compound for studying MALT1 function. |

| MLT-231 | Allosteric | 9 nM | 160 nM (BCL10 cleavage) | Not Reported | A potent and highly selective allosteric inhibitor. |

| MLT-748 | Allosteric | 5 nM | Not Reported | Not Reported | A potent and selective allosteric inhibitor that binds to the Trp580 pocket. |

| MLT-943 | Active Site | Not Reported | 0.07-0.09 µM (IL-2 secretion in PBMC) | Not Reported | An orally active protease inhibitor. |

| MLT-985 | Allosteric | 3 nM | Not Reported | Not Reported | A selective and orally active allosteric inhibitor. |

Kinetic Properties

Detailed kinetic parameters such as association rate (k_on), dissociation rate (k_off), and residence time are not extensively reported in the public literature for many MALT1 inhibitors. However, some key kinetic features have been described:

-

MI-2 and Z-VRPR-fmk are characterized as irreversible inhibitors . This is often due to the formation of a covalent bond with the active site cysteine (C464) of MALT1. Studies on MI-2 have demonstrated time-dependent inactivation of the MALT1 enzyme, which is a hallmark of irreversible inhibition. This covalent and irreversible binding can lead to a prolonged duration of action that may extend beyond the pharmacokinetic half-life of the compound.

Experimental Protocols

The characterization of MALT1 inhibitors involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

MALT1 Biochemical Protease Assay

This in vitro assay directly measures the enzymatic activity of recombinant MALT1 and the inhibitory effect of test compounds.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant full-length or the protease domain of MALT1 is expressed and purified. Often, a dimeric form, such as a leucine-zipper fused MALT1 (LZ-MALT1), is used to enhance activity.

-

The fluorogenic substrate, commonly Ac-LRSR-AMC (Acetyl-Leu-Arg-Ser-Arg-7-amino-4-methylcoumarin), is prepared in an appropriate buffer.

-

-

Assay Procedure:

-

The MALT1 enzyme is pre-incubated with varying concentrations of the inhibitor in a microplate format (e.g., 384-well).

-